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molecular formula C9H11NO3 B1599635 2-Amino-4,5-dimethoxybenzaldehyde CAS No. 22608-87-3

2-Amino-4,5-dimethoxybenzaldehyde

Cat. No. B1599635
M. Wt: 181.19 g/mol
InChI Key: FLTCPRADVSSLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646153

Procedure details

A solution of 600 mg (3.37 mmol) of methyl N-2-(pyrid-3-yl)vinylcarbamate in 10 mL of 6N H2SO4 is refluxed for 10 minutes, cooled to 0° C. and basified to pH 11 with 50% NaOH. A solution of 400 mg (2.03 mmol) of 2-amino-4,5-dimethoxybenzaldehyde is immediately added and the mixture refluxed for 2.5 hours, cooled to 22° C. and partitioned between ether (150 mL) and water (100 mL). The aqueous layer is back extracted with chloroform and the combined organics are dried (MgSO4) and evaporated to obtain an oil which is recrystallized from hexane/ethyl acetate twice to give 3-(6,7-dimethoxyquinolin-3-yl)pyridine m.p. 131°-132° C.).
Name
methyl N-2-(pyrid-3-yl)vinylcarbamate
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]=[CH:8][NH:9][C:10](=O)OC)[CH:2]=1.[OH-].[Na+].N[C:17]1[CH:24]=[C:23]([O:25][CH3:26])[C:22]([O:27][CH3:28])=[CH:21][C:18]=1C=O>OS(O)(=O)=O>[CH3:26][O:25][C:23]1[CH:24]=[C:17]2[C:10](=[CH:21][C:22]=1[O:27][CH3:28])[N:9]=[CH:8][C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)=[CH:18]2 |f:1.2|

Inputs

Step One
Name
methyl N-2-(pyrid-3-yl)vinylcarbamate
Quantity
600 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C=CNC(OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=C(C=O)C=C(C(=C1)OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
partitioned between ether (150 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is back extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to obtain an oil which
CUSTOM
Type
CUSTOM
Details
is recrystallized from hexane/ethyl acetate twice

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(C=NC2=CC1OC)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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